5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Chemical Structure and Nomenclature
5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused pyrrole-pyridine scaffold. Its IUPAC name reflects the positions of substituents: a methyl group at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the pyrrole ring. The molecular formula is C₉H₈N₂O₂ , with a molecular weight of 176.17 g/mol . The SMILES notation (CC1=NC2=C(C=C1)NC=C2C(=O)O ) captures its fused ring system and substituent arrangement.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| CAS Registry Number | 1190318-52-5 |
| SMILES | CC1=NC2=C(C=C1)NC=C2C(=O)O |
The compound’s structure comprises a pyrrole ring fused to a pyridine ring at the [3,2-b] positions, creating a planar bicyclic system. The methyl group at position 5 introduces steric effects, while the carboxylic acid at position 3 enhances polarity and hydrogen-bonding capacity.
Physical and Chemical Properties
The compound exists as a crystalline solid with a boiling point of 425.0 ± 40.0 °C and a density of 1.4 ± 0.1 g/cm³ . Its solubility profile is influenced by the carboxylic acid group, rendering it moderately soluble in polar solvents like methanol or dimethyl sulfoxide but poorly soluble in nonpolar solvents. The acidity (pKa ≈ 4.5–5.0) arises from the deprotonation of the carboxylic acid group, enabling salt formation under basic conditions. Stability studies recommend storage at -20°C to prevent degradation.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 425.0 ± 40.0 °C |
| Density | 1.4 ± 0.1 g/cm³ |
| Solubility | Moderate in polar solvents |
| Storage Conditions | -20°C (long-term) |
Thermogravimetric analysis indicates decomposition above 300°C, consistent with aromatic heterocycles. The methyl group’s electron-donating effect slightly increases the pyridine ring’s basicity compared to unsubstituted analogs.
Position within Pyrrolopyridine Isomer Family
Pyrrolopyridines exist as six structural isomers, differentiated by nitrogen atom positions. 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid belongs to the [3,2-b] isomer subset, distinct from [3,4-c] or [2,3-b] variants. The [3,2-b] fusion places nitrogen atoms at positions 1 (pyrrole) and 3 (pyridine), contrasting with [2,3-b] isomers where nitrogen occupies positions 2 and 4. This structural variation impacts electronic properties and biological activity. For example, [3,2-b] derivatives exhibit enhanced π-π stacking due to planar geometry, whereas [3,4-c] isomers show altered hydrogen-bonding patterns.
Historical Development of Pyrrolopyridine Research
Pyrrolopyridines gained prominence in the mid-20th century with the discovery of natural alkaloids like camptothecin (a [3,4-c] isomer) and variolin B . Synthetic interest surged in the 1990s as researchers explored azaindoles for kinase inhibition. The specific synthesis of 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid emerged in the 2000s, driven by its utility as a building block for antiviral and anticancer agents. Advances in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled efficient functionalization of the pyrrolopyridine core.
Significance in Heterocyclic Chemistry
This compound exemplifies the importance of fused heterocycles in medicinal chemistry. The pyrrolo[3,2-b]pyridine scaffold mimics indole’s bioisosteric properties while offering improved metabolic stability. The carboxylic acid group facilitates derivatization into amides or esters, expanding its utility in drug design. For instance, methyl ester analogs (e.g., methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate) serve as intermediates in synthesizing kinase inhibitors. Additionally, the methyl group’s strategic placement modulates lipophilicity, enhancing membrane permeability in lead compounds.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-7-8(11-5)6(4-10-7)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVSZGMMHNXETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220431 | |
| Record name | 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-52-5 | |
| Record name | 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Intermediate Route with Subsequent Hydrolysis
A common synthetic pathway involves preparing the methyl ester derivative of the target acid, followed by hydrolysis to yield the carboxylic acid.
Example: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Starting from 5-acetylamino-6-(2-(trimethylsilyl)ethynyl)-2-nicotinic acid methyl ester.
- Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours to remove the trimethylsilyl protecting group and promote cyclization.
- Work-up includes concentration, dilution with water, filtration, and drying to yield the methyl ester intermediate.
- This intermediate can be hydrolyzed under basic conditions to the corresponding carboxylic acid.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | TBAF (1.0 M in THF), 70°C, 4 h | Desilylation and cyclization | 0.69 g, Rf 0.37 (Condition B) |
| 2 | Basic hydrolysis (NaOH, EtOH, reflux) | Ester hydrolysis to acid | Not specified |
Reference: ChemicalBook synthesis data
Ortho-Lithiation and Esterification Strategy
This method involves selective lithiation at the 5-position followed by electrophilic trapping to introduce the ester group.
- Protection of the pyrrole nitrogen with triisopropylsilyl chloride (TIPSCl) and NaH in DMF at 5°C.
- Ortho-lithiation using sec-butyllithium at −78°C.
- Quenching with ethyl chloroformate to introduce an ethyl ester at C-5.
- Deprotection of the TIPS group by treatment with TBAF in THF at room temperature.
- Subsequent hydrolysis of the ester to the carboxylic acid under basic conditions.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| a | TIPSCl, NaH, DMF, 5°C | N-protection | 84% yield reported |
| b | sec-BuLi, ethyl chloroformate, THF, −78°C | Ortho-lithiation & esterification | Intermediate formed |
| c | TBAF, THF, room temp | Deprotection of TIPS group | Intermediate purified |
| d | NaOH, EtOH, 60°C | Hydrolysis of ester to acid | Final acid obtained |
Reference: Journal of Pharmaceutical Sciences, 2015
Reference: Synthesis of related pyrrolo[3,2-b]pyridine-3-carboxylic acids
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Form | Notes |
|---|---|---|---|---|
| Ester Intermediate Route | 5-acetylamino-6-(trimethylsilyl)ethynyl nicotinic acid methyl ester | TBAF in THF, 70°C, 4 h; basic hydrolysis | 5-methyl ester → acid | High purity, moderate yield |
| Ortho-Lithiation & Esterification | 4-chloro-1H-pyrrolo[2,3-b]pyridine (protected) | TIPSCl/NaH, sec-BuLi, ethyl chloroformate, TBAF, NaOH hydrolysis | Ester → acid | Good control, scalable |
| Three-Component Condensation | 3-Aminopyrrole, aldehyde, Meldrum’s acid (general) | Condensation under reflux | Pyrrolo[3,2-b]pyridine carboxylic acids | Less specific for methyl at C5 |
Analytical and Research Findings
- Purity and Identity: Confirmed by NMR (1H and 13C), MS (ESI), and chromatographic Rf values (e.g., 0.37 under Condition B for ester intermediate).
- Reaction Yields: Vary by method; example yields include 69% for TBAF desilylation step and 84% for N-protection step in ortho-lithiation route.
- Reaction Times and Temperatures: Typically 4 hours at 70°C for TBAF-mediated steps; lithiation steps at −78°C; hydrolysis at reflux or 60°C.
- Functional Group Transformations: Protection/deprotection cycles are critical to control regioselectivity and avoid side reactions.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group in 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo oxidation to form derivatives with additional oxygen-containing functional groups.
Reaction Conditions and Products
| Reagent | Conditions | Product Type |
|---|---|---|
| Potassium permanganate | Aqueous acidic medium | Dicarboxylic acid derivatives |
| Chromium trioxide | Controlled temperature | Oxidized heterocyclic derivatives |
These reactions are typically performed under acidic conditions to enhance the reactivity of the carboxylic acid group. The oxidized products retain the pyrrolo[3,2-b]pyridine core while modifying the side chain .
Reduction Reactions
Reduction of the carboxylic acid group can yield alcohol or amine derivatives, depending on the reagents used.
Reaction Conditions and Products
| Reagent | Conditions | Product Type |
|---|---|---|
| Lithium aluminum hydride | Ethereal solvent, cold | Alcohol derivative |
| Sodium borohydride | Protic solvent, room temperature | Partially reduced intermediates |
Reduction reactions are critical for functionalizing the compound in medicinal chemistry applications, such as generating alcohol intermediates for further substitution.
Substitution Reactions
The pyrrolo[3,2-b]pyridine ring system undergoes electrophilic and nucleophilic substitution, particularly at the 5-position due to its proximity to the methyl group.
Reaction Conditions and Products
| Reagent | Conditions | Product Type |
|---|---|---|
| Halogens (e.g., Cl₂) | Acidic medium, elevated temperature | Chlorinated derivatives |
| Alkylating agents | Basic conditions, reflux | Alkylated derivatives |
These reactions are used to introduce substituents that enhance solubility or target-specific interactions in biological systems .
Stability and Reactivity
The compound exhibits moderate stability under standard laboratory conditions but degrades under prolonged exposure to acidic or basic environments. Its reactivity is influenced by the electron-donating methyl group at the 5-position, which enhances nucleophilic substitution at this site .
Scientific Research Applications
5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Structural and Electronic Effects
- Methyl vs. In contrast, the 5-chloro analog (CAS: 1203498-99-0) introduces electronegativity, which may strengthen interactions with biological targets like kinases . Chlorinated derivatives are often prioritized in medicinal chemistry for their ability to modulate potency and selectivity .
Nitro and Methoxy Groups :
The 6-nitro derivative (CAS: 1190320-60-5) exhibits strong electron-withdrawing effects, making it reactive in nucleophilic substitution reactions. This property is exploited in synthesizing more complex heterocycles . Conversely, the 6-methoxy analog (CAS: N/A) improves aqueous solubility due to the polar methoxy group, a critical factor in pharmacokinetic optimization .Regiochemical Variations :
Compounds like 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 933717-06-7) demonstrate how methyl group positioning alters electronic distribution and steric effects. Such changes can significantly impact binding to enzymes like cyclin-dependent kinases (CDKs) .
Biological Activity
5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190318-52-5) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid features a pyrrolo-pyridine core structure, which is crucial for its biological activity. The molecular formula is with a molecular weight of 176.18 g/mol. Its structure can be represented as follows:
The compound acts by interacting with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases involved in cell signaling pathways that are critical in cancer progression. This inhibition can lead to altered cellular functions, including apoptosis and reduced proliferation of cancer cells .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines indicate potent activity:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.075 |
| MDA-MB-231 | 0.069 |
These results suggest that modifications in the compound's structure can enhance its efficacy against specific cancer types .
Antimicrobial Activity
In addition to its antitumor properties, 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has shown promising antimicrobial activity. Studies have indicated that derivatives of this compound exhibit significant antibacterial effects against various pathogens, suggesting its potential use in treating infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antiproliferative Studies : Research involving the modification of substituents on the pyrrolo-pyridine core has revealed that certain functional groups significantly enhance antiproliferative activity against cancer cell lines. For example, the introduction of hydroxyl (-OH) groups has been correlated with lower IC50 values in HeLa and MCF-7 cell lines .
- Enzyme Inhibition : A study focusing on the compound's role as an enzyme inhibitor found that it effectively inhibits specific kinases involved in tumor growth and metastasis. This inhibition was linked to altered signaling pathways that promote apoptosis in cancer cells .
- Synthesis and Derivative Evaluation : The synthesis of various derivatives of 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been explored to optimize biological activity. These derivatives were tested for their pharmacological properties, revealing a structure-activity relationship that guides future drug design efforts .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrrole precursors with pyridine derivatives. For example, 2-amino-1H-pyrrole derivatives can react with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyridine core . Methylation at the 5-position is achieved using methylating agents like methyl iodide under basic conditions. Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of methylating agent) and temperature (60–80°C) to avoid side reactions such as over-methylation or ring-opening .
Q. How can spectroscopic techniques (NMR, LCMS) be employed to characterize this compound and confirm regioselectivity?
- Methodological Answer :
- 1H NMR : Key signals include the methyl group (δ ~2.5 ppm, singlet) and aromatic protons in the pyrrolo-pyridine system (δ 7.5–8.7 ppm). The carboxylic acid proton may appear as a broad singlet (δ ~12–13 ppm) in DMSO-d6 .
- LCMS : The molecular ion peak ([M+H]+) should match the molecular weight (e.g., 206.18 g/mol). Purity is confirmed via retention time consistency and absence of extraneous peaks .
- Regioselectivity : 2D NMR (COSY, HSQC) can resolve overlapping signals, while NOESY confirms spatial proximity of substituents .
Q. What role does the carboxylic acid functional group play in modifying the compound’s solubility and reactivity?
- Methodological Answer : The carboxylic acid enhances water solubility via ionization at physiological pH, facilitating biological assays. However, it may limit membrane permeability, requiring esterification (e.g., methyl or ethyl esters) for in vivo studies. Reactivity includes participation in amide bond formation (e.g., coupling with amines via EDC/HOBt) for prodrug development .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methyl group influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : The methyl group increases hydrophobicity, potentially enhancing binding to hydrophobic pockets in targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinity. Comparative studies with non-methylated analogs are critical to isolate steric/electronic contributions .
Q. What strategies mitigate instability of the pyrrolo-pyridine core under acidic or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : Use buffered solutions (pH 6–7) to prevent protonation-induced ring strain.
- Oxidative Conditions : Add antioxidants (e.g., ascorbic acid) or conduct reactions under inert atmosphere (N2/Ar). Stability studies via accelerated degradation (40°C/75% RH) with HPLC monitoring identify degradation pathways (e.g., ring oxidation or decarboxylation) .
Q. How can structural analogs be designed to improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain polarity while improving metabolic stability .
- Prodrug Design : Convert the acid to a pivaloyloxymethyl (POM) ester for enhanced oral bioavailability, with enzymatic cleavage in vivo .
Q. What computational methods are effective in predicting the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like cyclization or methylation. Machine learning tools (e.g., SchNet) can predict regioselectivity in heterocyclic reactions, reducing trial-and-error experimentation .
Data Contradictions and Resolution
- Synthesis Yield Discrepancies : reports a 94–95% yield for similar pyrrolo-pyridine derivatives, while notes variable yields (70–90%) depending on substituents. Resolution requires systematic screening of solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
- Biological Activity Variability : Antitumor activity in conflicts with limited data in . Dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) and mechanistic studies (e.g., apoptosis vs. anti-metastatic effects) are needed to clarify .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
